2,5-Dibromo-3,4-dinitrothiophene
Overview
Description
Synthesis Analysis The synthesis of 2,5-Dibromo-3,4-dinitrothiophene involves efficient dinitration protocols applied to 2,5-dihalothiophenes, yielding products like 2,5-dibromo-3,4-dinitrothiophene with high efficiency (approx. 80-95% yields). This compound, along with its derivatives, has been characterized through crystallization and X-ray crystallography, showcasing its ability to form interesting solid-state assemblies due to halogen-bonding interactions between the halogen and nitro groups (Wen & Rasmussen, 2007).
Molecular Structure Analysis The crystallization of 2,5-Dibromo-3,4-dinitrothiophene occurs in the monoclinic space group C2/c, with specific lattice parameters highlighting its unique molecular geometry conducive to halogen bonding. This structural characterization provides insights into the molecular interactions and stability of the compound under solid-state conditions (Wen & Rasmussen, 2007).
Chemical Reactions and Properties 2,5-Dibromo-3,4-dinitrothiophene participates in various chemical reactions due to its reactive dinitro and dibromo groups. For instance, its reaction with secondary amines forms novel compounds, showcasing its versatility in organic synthesis and the potential for further derivatization (Mugnoli et al., 1980).
Physical Properties Analysis The physical properties of 2,5-Dibromo-3,4-dinitrothiophene, such as its crystallization behavior and solid-state structure, are crucial for understanding its stability, reactivity, and potential applications in material science. The detailed crystallographic data provide a foundation for exploring its use in various fields (Wen & Rasmussen, 2007).
Chemical Properties Analysis The chemical properties of 2,5-Dibromo-3,4-dinitrothiophene, derived from its functional groups, suggest high reactivity, particularly in nucleophilic substitution reactions and in forming complexes with various reagents. This reactivity is key to its applications in synthesis and material science (Mugnoli et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromo-3,4-dinitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHPBPARMANQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292696 | |
Record name | 2,5-Dibromo-3,4-dinitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4-dinitrothiophene | |
CAS RN |
52431-30-8 | |
Record name | 52431-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 52431-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dibromo-3,4-dinitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-3,4-dinitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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